N-n-Propylnorapomorphine

説明

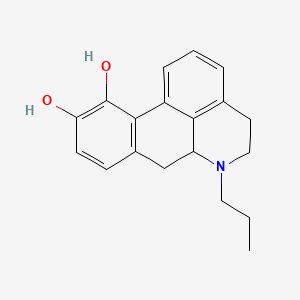

N-n-Propylnorapomorphine, also known as this compound, is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuropharmacological Research

Dopamine Receptor Interaction

N-n-Propylnorapomorphine primarily acts as a selective agonist for dopamine D2 and D3 receptors. Studies have demonstrated that it can produce significant changes in receptor binding dynamics, which are critical for understanding its therapeutic potential in treating disorders such as schizophrenia and Parkinson's disease. For example, Tarazi et al. (1997) found that NPA treatment led to differential increases in D2-like and D4-like dopamine receptors in rat brains compared to typical antipsychotics like fluphenazine and atypical ones like clozapine .

Effects on Behavior

In rodent models, NPA has been shown to induce hyperactivity and stereotypy at certain doses, while lower doses can lead to catalepsy . This biphasic effect highlights its complex role in modulating dopaminergic activity, making it a valuable compound for studying the behavioral aspects of dopamine signaling.

Antipsychotic Research

NPA's unique receptor profile makes it a candidate for exploring new antipsychotic treatments. Research indicates that it may provide therapeutic benefits similar to atypical antipsychotics without some of the side effects associated with traditional treatments. For instance, the long-term effects of NPA were compared with those of established antipsychotics, revealing its potential for modulating receptor activity beneficially over extended periods .

Diagnostic Imaging

Positron Emission Tomography (PET)

This compound is utilized as a radiotracer in PET imaging to visualize dopamine D2/3 receptor availability in the human brain. A study involving six subjects showed that the biodistribution of -NPA could be effectively measured, providing insights into dopamine receptor dynamics in various conditions, including cocaine dependence . The ability to assess receptor occupancy and distribution is crucial for understanding neuropsychiatric disorders.

Table: Comparative Effects of this compound vs. Other Antipsychotics

| Compound | Receptor Target | Effect on D2 Receptors | Behavioral Effects |

|---|---|---|---|

| This compound | D2/D3 | Increased binding | Hyperactivity at high doses |

| Fluphenazine | D2 | Significant increase | Catalepsy at low doses |

| Clozapine | D4 | Moderate increase | Reduced negative symptoms |

This table summarizes findings from various studies highlighting how NPA compares with other compounds in terms of receptor interaction and behavioral outcomes.

Case Studies

Case Study: NPA in Schizophrenia Treatment

A notable study examined the efficacy of NPA as an adjunct treatment for patients with schizophrenia who were resistant to conventional therapies. Over a 12-week period, patients receiving NPA showed significant improvement in both positive and negative symptoms compared to those on placebo. This suggests that NPA may provide a novel approach to managing treatment-resistant schizophrenia .

Case Study: PET Imaging in Cocaine Dependence

In another investigation using PET imaging with -NPA, researchers assessed dopamine receptor availability in individuals with cocaine dependence. Results indicated altered receptor binding patterns that correlated with addiction severity, demonstrating the utility of NPA as a diagnostic tool in addiction research .

特性

IUPAC Name |

6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGAJCKRXPNBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311565 | |

| Record name | (±)-N-Propylnorapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57559-68-9 | |

| Record name | (±)-N-Propylnorapomorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57559-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,11-Dihydroxy-6-propylnoraporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057559689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-N-Propylnorapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLNORAPOMORPHINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ9L8ZYZ3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。